Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol
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Overview
Description
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is a complex organic compound with a unique structure. This compound is characterized by the presence of a formic acid moiety attached to a cyclohexene ring, which is further substituted with a 4-methylpent-3-enyl group. The molecular formula of this compound is C16H26O2, and it has a molecular weight of 250.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol typically involves multiple steps. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The formic acid moiety can act as a proton donor, facilitating various biochemical reactions. The cyclohexene ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Formic acid, 4-methylpent-2-yl ester: This compound has a similar structure but lacks the cyclohexene ring.
Formic acid, octyl ester: Another similar compound with a different alkyl group attached to the formic acid moiety.
Uniqueness
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is unique due to its specific combination of functional groups and its complex structure. This uniqueness contributes to its diverse chemical reactivity and wide range of applications in various fields .
Properties
CAS No. |
53889-41-1 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O.CH2O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;2-1-3/h4,6,13-14H,3,5,7-10H2,1-2H3;1H,(H,2,3) |
InChI Key |
SQALCAGWSXHVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)CO)C.C(=O)O |
Origin of Product |
United States |
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